2-(3-Bromo-phenyl)-N-propyl-acetamide is a chemical compound recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a brominated phenyl group, which may impart unique properties to its biological activity. The systematic name highlights its structure, indicating the presence of a bromo substituent on the phenyl ring and a propyl chain attached to the acetamide functional group.
This compound can be classified under various categories based on its structure and functional groups. It is an aromatic amide, specifically an acetanilide derivative, due to the presence of the acetamide functional group linked to a phenyl ring. The molecular formula for 2-(3-Bromo-phenyl)-N-propyl-acetamide is , with a molecular weight of approximately 256.14 g/mol . Its CAS Registry Number is 883803-50-7, which is used for identification in chemical databases.
The synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide generally involves the following steps:
These methods may vary based on specific laboratory conditions and available reagents.
The molecular structure of 2-(3-Bromo-phenyl)-N-propyl-acetamide consists of:
The structural formula can be represented as follows:
2-(3-Bromo-phenyl)-N-propyl-acetamide may participate in various chemical reactions:
These reactions are fundamental in organic synthesis, allowing for modifications that enhance biological activity or alter physical properties.
The mechanism of action for 2-(3-Bromo-phenyl)-N-propyl-acetamide, particularly in biological systems, may involve:
While specific data regarding its mechanism in biological systems may be limited, these general principles apply to many compounds within similar structural classes.
The physical properties of 2-(3-Bromo-phenyl)-N-propyl-acetamide include:
Chemical properties include:
2-(3-Bromo-phenyl)-N-propyl-acetamide has potential applications in various scientific fields:
Aryl acetamides have emerged as privileged scaffolds in antiparasitic drug development due to their balanced potency and synthetic versatility. Recent phenotypic screening campaigns against Plasmodium falciparum identified the aryl amino acetamide chemotype as a promising antimalarial hit series with a novel mechanism of action. Optimization efforts yielded compounds like WJM-715, which demonstrated enhanced aqueous solubility and metabolic stability while retaining nanomolar efficacy against asexual blood stages. Crucially, these compounds selectively inhibit the Plasmodium START-related lipid transfer 1 protein (PfSTART1), a validated target essential for parasitophorous vacuole membrane development during merozoite invasion. The chemotype's ability to disrupt ring-stage development without cross-resistance to artemisinin-resistant strains positions aryl acetamides as next-generation antimalarial candidates [5].
Table 1: Evolution of Aryl Acetamide Antimalarial Properties
Compound | Key Structural Features | Target Profile | Developmental Stage |
---|---|---|---|
MMV006833 (M-833) | Prototype aryl acetamide | PfSTART1 inhibitor | Phenotypic screening hit |
WJM-715 | Endocyclic nitrogen incorporation | Improved solubility & PfSTART1 binding | Optimized tool compound |
2-(3-Bromo-phenyl)-N-propyl-acetamide | 3-Bromophenyl + N-propyl tail | Enhanced metabolic stability | Structure-activity relationship exploration |
The strategic placement of bromine at the meta-position of phenylacetamide scaffolds profoundly influences target engagement through steric and electronic effects. The 3-bromophenyl moiety in compounds like MMV006833 creates optimal hydrophobic surface complementarity within the PfSTART1 lipid-binding pocket. Bromine's substantial van der Waals radius (1.85 Å) facilitates specific halogen bonding interactions with backbone carbonyls (e.g., Gly227, Leu231) while simultaneously enhancing π-stacking with aromatic residues. This is evidenced by resistance-conferring mutations (N309K, I224F, N330K) localized near the bromophenyl binding interface. Furthermore, commercially available intermediates like N-(3-Bromophenyl)acetamide (CAS 621-38-5) and 2-(3-Bromophenyl)acetamide (CAS 60312-83-6) enable rapid analog synthesis, establishing brominated aromatics as versatile building blocks for lead optimization [5] [6] [7].
Table 2: Bioactive Bromophenyl Acetamide Derivatives
Compound Name | Molecular Formula | Structural Features | Biological Relevance |
---|---|---|---|
N-(3-Bromophenyl)acetamide | C₈H₈BrNO | Unsubstituted acetamide | Synthetic intermediate |
2-(3-Bromophenyl)-N-(3-ethoxy-propyl)-acetamide | C₁₃H₁₈BrNO₂ | Ethoxypropyl side chain | Solubility-enhanced analog |
N-(3-Bromo-phenyl)-2-phenyl-acetamide | C₁₄H₁₂BrNO | Diphenyl backbone | Target engagement probe |
N-Benzyl-2-(3-bromo-phenyl)-acetamide | C₁₅H₁₄BrNO | Benzyl nitrogen substitution | Binding affinity studies |
The evolutionary trajectory of N-alkyl acetamide optimization reflects a paradigm shift from potency-centric design toward balanced ADME profiles. Early lead compounds like M-833 exhibited promising in vitro antimalarial activity but suffered from rapid hepatic metabolism and suboptimal pharmacokinetics. Medicinal chemistry campaigns systematically explored alkyl chain modifications, discovering that N-propyl substitution optimally balances lipophilicity and metabolic stability. The propyl group (C3 alkyl) reduces unproductive oxidation compared to ethyl analogs while avoiding the excessive hydrophobicity of butyl chains. This is demonstrated by improved hepatocyte stability in rat models and extended in vivo half-life in murine malaria models. Additionally, propyl-terminated analogs maintain potent binding to recombinant PfSTART1 in biophysical assays, confirming target engagement is preserved despite pharmacokinetic refinements. The progressive optimization from simple aryl acetamides to advanced derivatives like 2-(3-bromo-phenyl)-N-propyl-acetamide illustrates how strategic N-alkylation addresses critical drug development challenges [5].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3